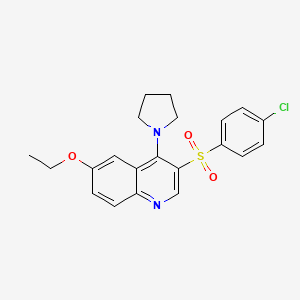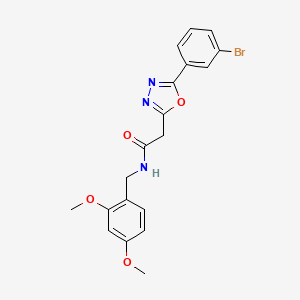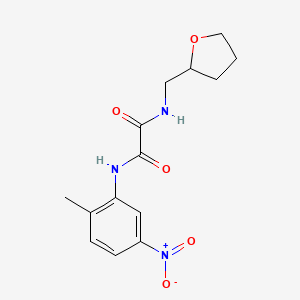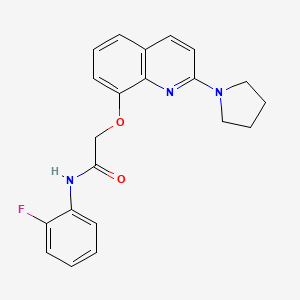![molecular formula C23H14N4O4 B2371442 (E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide CAS No. 634578-16-8](/img/structure/B2371442.png)
(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide is a useful research compound. Its molecular formula is C23H14N4O4 and its molecular weight is 410.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Industrial and Environmental Applications
Acrylamide is widely used in various industries due to its property as an alpha,beta-unsaturated reactive molecule. It is primarily utilized to synthesize polyacrylamide, which finds applications as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries. Its role is also significant in laboratories as a solid support for protein separation via electrophoresis. Understanding the chemistry, metabolism, pharmacology, and toxicology of acrylamide is crucial due to potential human exposure from both external sources and the diet (Friedman, 2003).
2. Applications in Food Industry
The formation of acrylamide in heat-treated carbohydrate-rich foods has prompted extensive research into its chemistry, agriculture practices, and toxicology. Acrylamide formation is closely linked to food composition, with factors such as the presence of sugars and availability of free amino acids like asparagine playing a significant role. Various food categories, including potatoes, biscuits, cereals, and coffee, are studied for acrylamide content, and measures are taken to mitigate its formation while maintaining the food's organoleptic properties (Taeymans et al., 2004).
3. Microgels and Hybrids
Acrylamide-based microgels have attracted attention due to their potential applications in various fields, including nanotechnology, drug delivery, sensing, and catalysis. Their responsive behavior to environmental conditions like temperature, pH, and ionic strength makes them suitable for these applications. The synthesis, properties, and applications of such microgels are areas of active research and development (Begum et al., 2019).
4. Coordination Chemistry
The coordination chemistry of acrylamide with various transition metals has been surveyed in literature. The potential versatility of acrylamide as a ligand and its complexes, mainly through carbonyl oxygen coordination, opens up avenues for understanding its reactivity in biological systems. This knowledge is critical for elucidating the mechanism of acrylamide metabolism and its health effects, especially concerning its presence in food (Girma et al., 2005).
特性
IUPAC Name |
(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c24-14-17(23(28)25-18-7-9-19(10-8-18)27(29)30)12-15-6-11-21-20(13-15)22(31-26-21)16-4-2-1-3-5-16/h1-13H,(H,25,28)/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVPDOBAOKZQCU-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=C(C#N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2371361.png)

![2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide](/img/structure/B2371363.png)
![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)
![5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2371367.png)
![1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2371368.png)



![6-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2371375.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2371377.png)


